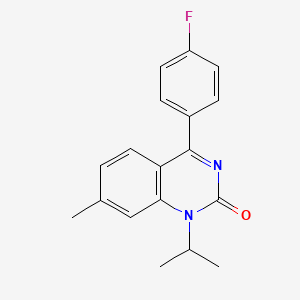

Fluproquazone

Description

Properties

CAS No. |

40507-23-1 |

|---|---|

Molecular Formula |

C18H17FN2O |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |

InChI |

InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |

InChI Key |

ZWOUXWWGKJBAHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |

Appearance |

Solid powder |

Other CAS No. |

40507-23-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one fluproquazone RF 46-790 |

Origin of Product |

United States |

Foundational & Exploratory

Fluproquazone's Mechanism of Action on Prostaglandin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluproquazone

This compound is a compound chemically identified as 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one.[2] It belongs to the quinazolinone class of compounds and was developed by Sandoz. Despite demonstrating potent analgesic, antipyretic, and anti-inflammatory properties, its development was halted due to concerns about liver toxicity. The foundational mechanism for its therapeutic effects lies in the modulation of the arachidonic acid cascade and subsequent reduction in prostaglandin production.

The Prostaglandin Synthesis Pathway and Inhibition by this compound

Prostaglandins are lipid compounds with diverse physiological and pathological functions, including mediation of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is further converted into various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is a key player in the inflammatory response.

This compound, as an NSAID, exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of prostaglandins that mediate inflammation and pain.

Signaling Pathway of Prostaglandin Synthesis Inhibition

Quantitative Analysis of COX Inhibition

A critical aspect of characterizing an NSAID is determining its potency and selectivity for inhibiting COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is used to determine the drug's selectivity.

As previously mentioned, specific IC50 values for this compound are not readily found in the public domain. For context, the table below presents IC50 values for other common NSAIDs.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | ~13 | ~370 | ~28 |

| Diclofenac | ~6.5 | ~0.05 | ~0.008 |

| Celecoxib | ~15 | ~0.04 | ~0.0027 |

| Rofecoxib | >1000 | ~0.018 | <0.000018 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Determining COX Inhibition

Several in vitro assays can be employed to determine the COX inhibitory activity of a compound like this compound. These assays typically involve a source of the COX enzyme (either purified or from cell lysates), the substrate (arachidonic acid), and the test compound. The activity of the enzyme is then measured by quantifying the production of prostaglandins.

General Experimental Workflow for COX Inhibition Assay

Detailed Methodology for an In Vitro COX Inhibition Assay

The following is a representative protocol for a cell-free enzymatic assay to determine the IC50 of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Reaction termination solution (e.g., 1 M HCl)

-

Prostaglandin E2 standard

-

ELISA kit for PGE2 quantification or LC-MS/MS system

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer to achieve the final desired concentrations.

-

Prepare a working solution of arachidonic acid in assay buffer.

-

Prepare the COX enzyme solution in cold assay buffer containing cofactors.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the this compound solution at various concentrations to the test wells. Add vehicle (e.g., DMSO) to the control wells.

-

Add the COX enzyme solution (either COX-1 or COX-2) to all wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 2-10 minutes).

-

Terminate the reaction by adding the reaction termination solution.

-

-

Quantification of Prostaglandin E2:

-

The concentration of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

A standard curve is generated using the PGE2 standards.

-

The concentration of PGE2 in the sample wells is determined from the standard curve.

-

The percentage of COX inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. This mechanism is the cornerstone of its analgesic, antipyretic, and anti-inflammatory properties. While the qualitative mechanism of action is well-established for this class of drugs, the withdrawal of this compound during its development phase has resulted in a lack of publicly available, specific quantitative data on its COX-1 and COX-2 inhibitory profile. The experimental protocols and pathways detailed in this guide are representative of the methodologies used to characterize such compounds and provide a framework for understanding the molecular basis of this compound's action on prostaglandin synthesis. Further research into historical or proprietary data would be necessary to obtain the specific quantitative metrics for this particular compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Fluproquazone for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds. A thorough understanding of its physicochemical properties is fundamental for research and development, influencing formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes key related pathways and workflows.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Source |

| IUPAC Name | 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one | [1][2] |

| Chemical Formula | C₁₈H₁₇FN₂O | [1][2] |

| Molecular Weight | 296.34 g/mol | [1] |

| Melting Point | 172-174 °C | |

| logP (Octanol/Water Partition Coefficient) | 4.1 | |

| Boiling Point | Data not readily available | |

| Aqueous Solubility | Data not readily available | |

| pKa (Acid Dissociation Constant) | Data not readily available |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for some of this compound's properties are not publicly available, the following are standard methodologies for their determination in a research setting.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a standard method for determining the pKa of a compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve. For more complex molecules or those with low solubility, specialized software can be used to analyze the titration data and determine the pKa.

Visualizations

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound, as a non-steroidal anti-inflammatory drug, is known to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation and pain.

Caption: this compound's inhibitory action on the prostaglandin synthesis pathway.

General Workflow for Physicochemical Profiling

The determination of the physicochemical properties of a research compound like this compound follows a structured workflow to ensure comprehensive characterization.

Caption: A typical experimental workflow for characterizing drug candidates.

Conclusion

The physicochemical properties of this compound, particularly its high lipophilicity as indicated by its logP value, are critical determinants of its pharmacological profile. While comprehensive experimental data for all properties are not publicly documented, the standard protocols outlined in this guide provide a robust framework for researchers to conduct a thorough characterization. This foundational knowledge is indispensable for advancing the study of this compound and for the broader development of new chemical entities.

References

Fluproquazone: A Technical Overview of its Discovery and Synthesis

FOR IMMEDIATE RELEASE

Basel, Switzerland – November 27, 2025 – This technical guide provides a comprehensive overview of the discovery and synthesis of fluproquazone, a quinazolinone derivative developed by Sandoz. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical synthesis, including experimental protocols and relevant data.

Introduction

This compound, chemically known as 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[1] Developed by Sandoz S.A., it was identified by the internal codes RF 46-790 and SaH 46-790.[1] Despite its promising therapeutic effects, the development of this compound was ultimately halted due to concerns regarding liver toxicity. Structurally, it is closely related to proquazone, another quinazolinone-based NSAID.[1]

Discovery

The discovery of this compound emerged from Sandoz's research into novel anti-inflammatory agents in the 1970s. The core of this discovery is detailed in German Patent 2215372, which laid the groundwork for a series of 4-phenyl-quinazolinone derivatives. While the patent does not name the individual inventors, it represents the foundational work by the research team at Sandoz that led to the identification of this compound as a potent anti-inflammatory compound.

Synthesis Pathway

The synthesis of this compound follows a multi-step pathway common for quinazolinone derivatives, typically starting from a substituted anthranilic acid. The overall synthesis can be logically divided into the formation of the quinazolinone core and the subsequent introduction of the phenyl and isopropyl groups.

Caption: General synthesis pathway for this compound.

Key Synthetic Steps

The synthesis of this compound can be conceptualized through the following key transformations:

-

Amidation of Anthranilic Acid: The synthesis likely begins with a substituted anthranilic acid, specifically 2-amino-4-methylbenzoic acid. This starting material is then reacted with an isopropylating agent to introduce the isopropyl group at the N1 position of the future quinazolinone ring.

-

Acylation: The resulting N-isopropyl anthranilamide is acylated using 4-fluorobenzoyl chloride. This step attaches the 4-fluorophenyl group, which is a key feature for the compound's activity.

-

Cyclization: The final step involves the cyclization of the acylated intermediate to form the quinazolinone ring system. This is typically achieved through heating, often in the presence of a dehydrating agent.

Experimental Protocols

While the original patent provides the core methodology, the following represents a likely experimental protocol for the synthesis of this compound based on general quinazolinone synthesis procedures.

Step 1: Synthesis of 2-Amino-N-isopropyl-4-methylbenzamide

-

To a solution of 2-amino-4-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine).

-

Slowly add isopropylamine to the reaction mixture at a controlled temperature.

-

Stir the reaction for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with acidic and basic aqueous solutions, followed by drying and evaporation of the solvent to yield the desired amide.

Step 2: Synthesis of N-(2-(4-fluorobenzoyl)amino-4-methylphenyl)-N-isopropylamide

-

Dissolve the 2-amino-N-isopropyl-4-methylbenzamide in a suitable aprotic solvent (e.g., THF or dioxane).

-

Add a base (e.g., pyridine or triethylamine) to the solution.

-

Slowly add 4-fluorobenzoyl chloride to the reaction mixture at a low temperature.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Isolate the product by extraction and purify by recrystallization or column chromatography.

Step 3: Cyclization to this compound

-

Heat the product from Step 2 in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) or with a dehydrating agent (e.g., polyphosphoric acid).

-

Maintain the temperature for a period sufficient to effect cyclization.

-

Cool the reaction mixture and isolate the crude this compound by filtration.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Quantitative Data

| Step | Expected Yield (%) | Purity (%) |

| 1. Amidation of 2-amino-4-methylbenzoic acid | 70-85 | >95 |

| 2. Acylation with 4-fluorobenzoyl chloride | 65-80 | >95 |

| 3. Cyclization to this compound | 50-70 | >98 |

Table 1: Estimated quantitative data for the synthesis of this compound.

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is outlined in the following diagram.

Caption: Workflow for this compound synthesis and purification.

Conclusion

This compound represents a significant development in the field of non-steroidal anti-inflammatory drugs from the 1970s. While its clinical application was ultimately limited, the synthetic chemistry involved in its creation provides a valuable case study in the synthesis of quinazolinone-based compounds. The pathway, rooted in the foundational work of Sandoz, demonstrates a robust method for the construction of this important heterocyclic scaffold. Further research into the structure-activity relationships of this compound and its analogs could provide insights for the design of new therapeutic agents.

References

Fluproquazone: An In-depth Analysis of In Vitro and In Vivo Effects Within the Quinolone Class

An important note on the available data: Publicly accessible, detailed quantitative data and specific experimental protocols for Fluproquazone are limited. Therefore, this technical guide provides a comprehensive overview of the known effects of this compound, supplemented with data from the broader class of quinolone and fluoroquinolone compounds to provide a thorough understanding of its likely pharmacological profile.

Introduction to this compound and the Quinolone Family

This compound, chemically known as 4-(p-fluorophenyl)-1-isopropyl-7-methyl-2-(1H)quinazolinone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. While structurally distinct from the widely recognized fluoroquinolone antibiotics, it shares a quinolone core. The broader fluoroquinolone class is renowned for its potent antibacterial activity, achieved through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4][5] This guide will explore the known toxicological profile of this compound and extrapolate potential mechanisms and effects based on the well-documented actions of the fluoroquinolone family.

In Vitro Effects: Cellular and Molecular Mechanisms

General Mechanism of Action for Fluoroquinolones

The primary mode of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes:

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a crucial step for DNA replication and transcription.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating interlinked daughter chromosomes following replication.

By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, ultimately leading to bacterial cell death.

Signaling Pathways Modulated by Fluoroquinolones

Beyond their antibacterial effects, some fluoroquinolones have been shown to possess immunomodulatory properties by influencing cellular signaling pathways. These effects can include the suppression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. Key signaling pathways implicated include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Some fluoroquinolones can inhibit the activation of NF-κB, a key regulator of the inflammatory response.

-

ERK (Extracellular signal-regulated kinase) Pathway: This pathway is also involved in the inflammatory response, and its modulation by certain fluoroquinolones has been observed.

// Nodes LPS [label="LPS / Stimulant", fillcolor="#FBBC05", fontcolor="#202124"]; TLR [label="TLR", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluoroquinolones [label="Fluoroquinolones", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (IL-1, IL-6, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR [label="activates"]; TLR -> ERK [label="activates"]; TLR -> NFkB [label="activates"]; ERK -> Cytokines [label="induces"]; NFkB -> Cytokines [label="induces"]; Fluoroquinolones -> ERK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Fluoroquinolones -> NFkB [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Cytokines -> Inflammation; } caption: "General immunomodulatory signaling pathways affected by some fluoroquinolones."

In Vivo Effects: Toxicological and Pharmacological Profile

While specific pharmacokinetic data for this compound, such as AUC, Cmax, and half-life, are not detailed in the available literature, extensive toxicological studies have been conducted.

Toxicological Profile of this compound

A comprehensive toxicological evaluation of this compound has been performed in various animal models. The key findings are summarized in the table below.

| Study Type | Species | Duration | Key Findings |

| Acute Oral Toxicity | Mice, Rats, Rabbits | Single Dose | Low order of toxicity. |

| Chronic Oral Toxicity | Rats, Dogs | 13 weeks | Generally well-tolerated. Mild, reversible changes in the liver and kidney. No gastrointestinal irritation. |

| Chronic Oral Toxicity | Dogs, Monkeys | 52 weeks | Generally well-tolerated. Mild, reversible changes in the liver and kidney. No gastrointestinal irritation. |

| Carcinogenicity | Mice | 78 weeks | No carcinogenic potential. |

| Carcinogenicity | Rats | 104 weeks | No carcinogenic potential. |

| Reproduction Toxicity | Rats | - | Prolongation of pregnancy and impaired delivery, likely due to prostaglandin synthesis inhibition. |

| Teratogenicity | Rats, Rabbits | - | No embryolethal or teratogenic effects. |

| Mutagenicity | Mice (Micronucleus, Dominant-lethal), Salmonella typhimurium (Ames test) | - | No mutagenic effects. |

The major target organs for this compound toxicity were identified as the liver and kidney, where mild and reversible changes were observed. Notably, gastrointestinal irritation, a common side effect of many NSAIDs, was not observed.

General Pharmacokinetics of Fluoroquinolones

To provide context, the pharmacokinetic profiles of fluoroquinolones are generally characterized by good oral bioavailability and wide tissue distribution. Key parameters often considered are the ratio of the Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC), and the ratio of the maximum plasma concentration (Cmax) to the MIC. These ratios are crucial predictors of antibacterial efficacy in vivo.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not publicly available. However, standard methodologies for evaluating the in vitro and in vivo effects of quinolone-class compounds are well-established.

In Vitro Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

General Procedure:

-

Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.

-

Serial Dilution: The test compound is serially diluted in a microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no bacterial growth is observed.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepInoculum [label="Prepare Bacterial\nInoculum", fillcolor="#FBBC05", fontcolor="#202124"]; SerialDilution [label="Perform Serial Dilution\nof Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Microtiter\nPlate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadResults [label="Read Results\n(Visual or Spectrophotometric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine MIC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepInoculum; PrepInoculum -> Inoculate; SerialDilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadResults; ReadResults -> End; } caption: "A generalized workflow for determining the Minimum Inhibitory Concentration (MIC)."

In Vivo Study: Acute Toxicity Assessment

This type of study evaluates the adverse effects of a substance after a single, short-term exposure.

General Procedure:

-

Animal Selection: A suitable animal model (e.g., mice or rats) is chosen.

-

Dose Administration: Graded doses of the test substance are administered to different groups of animals, typically via the intended route of clinical use (e.g., oral).

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Necropsy: At the end of the observation period, a gross necropsy is performed to examine for any pathological changes in organs and tissues.

-

Data Analysis: The LD50 (lethal dose for 50% of the animals) may be calculated.

Conclusion

This compound is a non-steroidal anti-inflammatory agent with a favorable toxicological profile, particularly concerning the lack of gastrointestinal side effects. While detailed mechanistic and quantitative data for this compound itself are scarce, its quinolone core structure places it within a well-studied class of compounds. The broader fluoroquinolone family exhibits potent antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV and can modulate inflammatory responses via signaling pathways such as NF-κB and ERK. The observed in vivo effects of this compound, such as the prolongation of pregnancy, are consistent with the inhibition of prostaglandin synthesis. Further research is warranted to fully elucidate the specific molecular targets and pharmacological properties of this compound.

References

- 1. Toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluproquazone's Cyclooxygenase (COX) Enzyme Inhibition Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Like other NSAIDs, fluproquazone's primary mechanism of action is the inhibition of the COX enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.

Quantitative Data on COX Inhibition

As of the latest literature review, specific IC50 values for this compound against COX-1 and COX-2 have not been publicly reported. IC50 values represent the concentration of a drug required to inhibit the activity of a specific enzyme by 50% and are a key metric in pharmacology for quantifying a drug's potency.

For illustrative purposes and to provide context for researchers, the following table presents a typical structure for summarizing such data, populated with hypothetical values that reflect a non-selective NSAID profile, which is the expected class for this compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Not Available | Not Available | Not Available |

| Hypothetical Non-Selective NSAID | 5.0 | 2.5 | 2.0 |

| Celecoxib (Reference) | >100 | 0.04 | >2500 |

| Ibuprofen (Reference) | 2.5 | 25 | 0.1 |

Note: The values for the hypothetical non-selective NSAID, Celecoxib, and Ibuprofen are provided for contextual understanding of how such data is typically presented.

Experimental Protocols for Determining COX Inhibition

The determination of a compound's COX inhibition profile is a critical step in its pharmacological characterization. A variety of in vitro assays are employed for this purpose. Below are detailed methodologies for commonly used experimental protocols.

In Vitro Enzyme Immunoassay (EIA)

This is a common method to determine the IC50 values for COX-1 and COX-2.

-

Principle: This assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes in the presence of arachidonic acid. The inhibition of PGE2 production by a test compound is quantified.

-

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reaction buffer (e.g., Tris-HCl)

-

PGE2 enzyme immunoassay (EIA) kit

-

-

Procedure:

-

The test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

The recombinant COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated by the addition of a stop solution (e.g., a strong acid).

-

The concentration of PGE2 in each reaction mixture is determined using a competitive EIA kit according to the manufacturer's instructions.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Whole Blood Assay

This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in a more complex biological matrix.

-

Principle: This assay measures the production of thromboxane B2 (TXB2) as an indicator of COX-1 activity and PGE2 as an indicator of COX-2 activity in human whole blood. COX-1 activity is measured in response to calcium ionophore-induced platelet aggregation, while COX-2 activity is measured after stimulation with lipopolysaccharide (LPS).

-

Materials:

-

Freshly drawn human whole blood

-

Test compound (this compound)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore A23187 for COX-1 stimulation

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2

-

-

Procedure:

-

COX-1 Inhibition:

-

Whole blood is incubated with various concentrations of the test compound or vehicle control.

-

Platelet aggregation is stimulated by the addition of calcium ionophore A23187.

-

After incubation, the plasma is separated by centrifugation.

-

The concentration of TXB2 in the plasma is measured by EIA.

-

-

COX-2 Inhibition:

-

Whole blood is first incubated with LPS to induce the expression of the COX-2 enzyme.

-

Following LPS stimulation, the blood is incubated with various concentrations of the test compound or vehicle control.

-

The production of PGE2 is then measured in the plasma by EIA.

-

-

IC50 Determination: The IC50 values for COX-1 and COX-2 are calculated as described in the EIA method.

-

Visualizations

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Determining COX IC50

Caption: Generalized workflow for determining the IC50 of a COX inhibitor.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. While specific quantitative data on its inhibitory potency against COX-1 and COX-2 are not currently available in the public literature, its classification as a non-selective NSAID suggests it likely inhibits both isoforms. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise COX inhibition profile of this compound or other novel compounds. Understanding the nuances of COX inhibition is paramount for the development of safer and more effective anti-inflammatory therapies.

References

Preclinical Toxicological Profile of Fluproquazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluproquazone is a quinazolinone derivative that has been investigated for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical toxicological profile of this compound, drawing from a suite of studies conducted in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

Executive Summary

Preclinical safety evaluation of this compound has been conducted through a series of acute, subchronic, and chronic toxicity studies, as well as assessments of its potential for carcinogenicity, reproductive and developmental toxicity, and genotoxicity. The primary target organs for toxicity have been identified as the liver and kidneys, where mild and reversible changes were observed. Notably, this compound did not exhibit gastrointestinal irritation, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). Reproductive toxicity was limited to effects on parturition, likely linked to the drug's inhibition of prostaglandin synthesis. This compound was found to be non-carcinogenic and non-mutagenic in the conducted studies.

Data Presentation

Acute Toxicity

The acute oral toxicity of this compound has been determined to be of a low order in multiple species.

| Species | Route of Administration | LD50 (mg/kg) |

| Mice | Oral | > 2000 |

| Rats | Oral | > 2000 |

| Rabbits | Oral | Data not available |

Quantitative data for rabbits is not specified in the available literature.

Repeated-Dose Toxicity

This compound was generally well-tolerated in repeated-dose oral studies. The primary target organs identified were the liver and kidney, with observed changes being mild and reversible.

| Species | Duration | No-Observed-Adverse-Effect-Level (NOAEL) (mg/kg/day) | Key Findings |

| Rats | 13 weeks | Data not available | Mild, reversible changes in liver and kidney. |

| Dogs | 13 weeks | Data not available | Mild, reversible changes in liver and kidney. |

| Dogs | 52 weeks | Data not available | Well-tolerated. |

| Monkeys | 52 weeks | Data not available | Well-tolerated. |

| Mice | 78 weeks | Data not available | Well-tolerated. |

| Rats | 104 weeks | Data not available | Well-tolerated. |

Specific NOAEL values are not detailed in the publicly available abstracts.

Reproductive and Developmental Toxicity

This compound did not show embryolethal or teratogenic effects. The primary reproductive toxicity was related to parturition.

| Study Type | Species | Key Findings |

| Female Fertility and Early Embryonic Development | Rats | Prolongation of pregnancy and impaired delivery, leading to increased perinatal mortality. |

| Teratology | Rats, Rabbits | No embryolethal or teratogenic effects. |

| Peri- and Postnatal Development | Rats | Prolongation of pregnancy and impaired delivery. |

Genotoxicity

This compound was found to be non-mutagenic in a battery of in vitro and in vivo assays.

| Test | System | Result |

| Ames Test | Salmonella typhimurium | Negative |

| Micronucleus Test | Mice | Negative |

| Dominant-Lethal Test | Mice | Negative |

Carcinogenicity

Long-term studies in rodents did not reveal any carcinogenic potential for this compound.

| Species | Duration | Result |

| Mice | 78 weeks | No carcinogenic potential |

| Rats | 104 weeks | No carcinogenic potential |

Experimental Protocols

Detailed experimental protocols for the following key studies are outlined below, based on standard toxicological methodologies. The specific parameters for the this compound studies are inferred from the available literature.

Acute Oral Toxicity Study

-

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

-

Species: Mice, Rats.

-

Methodology: Animals are fasted overnight and then administered a single oral dose of this compound at various dose levels. The animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.

Repeated-Dose Chronic Toxicity Studies

-

Objective: To evaluate the toxic effects of this compound after repeated oral administration over an extended period.

-

Species: Rats, Dogs, Monkeys, Mice.

-

Methodology: this compound is administered orally on a daily basis to multiple groups of animals at different dose levels for durations ranging from 13 to 104 weeks. A control group receives the vehicle only. Throughout the study, clinical observations, body weight, and food consumption are monitored. Hematology, clinical chemistry, and urinalysis are performed at specified intervals. At the end of the treatment period, a full necropsy is conducted, and organs are weighed and examined microscopically.

Reproductive and Developmental Toxicity Studies

-

Objective: To assess the potential adverse effects of this compound on fertility, embryonic development, and pre- and postnatal development.

-

Methodology:

-

Fertility and Early Embryonic Development: Male and female rats are treated with this compound prior to and during mating. Females continue treatment during gestation. Endpoints include mating performance, fertility, and early embryonic development.

-

Embryo-Fetal Development (Teratology): Pregnant rats and rabbits are administered this compound during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

-

Pre- and Postnatal Development: Pregnant rats are treated with this compound from implantation through lactation. The effects on the dams and the growth, development, and reproductive performance of the offspring are evaluated.

-

Genotoxicity Assays

-

Objective: To evaluate the mutagenic potential of this compound.

-

Methodology:

-

Ames Test: Histidine-requiring strains of Salmonella typhimurium are exposed to this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted to assess for point mutations.[1]

-

Micronucleus Test: Mice are treated with this compound. Bone marrow or peripheral blood is collected and examined for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.[1]

-

Dominant-Lethal Test: Male mice are treated with this compound and then mated with untreated females. The females are examined for pre- and post-implantation losses to assess for lethal mutations in the male germ cells.[1]

-

Carcinogenicity Bioassay

-

Objective: To determine the carcinogenic potential of this compound following long-term administration.

-

Species: Mice, Rats.

-

Methodology: this compound is administered orally to groups of mice for 78 weeks and rats for 104 weeks. A control group receives the vehicle. Animals are monitored for clinical signs and tumor development. A complete histopathological examination of all organs and tissues is performed at the end of the study.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Caption: Overview of Preclinical Toxicological Evaluation Workflow.

Conclusion

The preclinical toxicological data on this compound indicate a generally favorable safety profile, particularly concerning its lack of gastrointestinal toxicity. The observed mild and reversible effects on the liver and kidneys, along with the predictable reproductive effects related to prostaglandin synthesis inhibition, provide a solid foundation for risk assessment. The absence of mutagenic and carcinogenic potential further supports its safety profile. This comprehensive guide, summarizing the available preclinical data, serves as a valuable resource for professionals in the field of drug development and research. Further investigation to obtain more granular quantitative data would be beneficial for a more detailed risk assessment.

References

Understanding the Analgesic and Antipyretic Effects of Fluproquazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Fluproquazone exerts its analgesic and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of pain, fever, and inflammation. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever.

The inhibition of prostaglandin synthesis is a hallmark of NSAIDs.[1] This mechanism is responsible for both the therapeutic effects and some of the side effects associated with this class of drugs. Toxicological studies on this compound in rats have shown effects such as prolongation of pregnancy and impairment of delivery, which are consistent with the inhibition of prostaglandin synthesis.[2]

Signaling Pathway of NSAID Action

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Quantitative Data from Clinical Trials

Clinical studies have demonstrated the efficacy of this compound in managing postoperative pain and fever. The following tables summarize the key findings from comparative clinical trials.

Table 1: Analgesic Efficacy of this compound in Postoperative Pain

| Study Population | Intervention | Comparator(s) | Key Findings | Reference(s) |

| 672 patients with moderate to severe postoperative pain | Single oral doses of this compound (75-200 mg) | Aspirin (1000 mg), Placebo | This compound (100-150 mg) was approximately equiactive to aspirin (1000 mg) and significantly superior to placebo. A dose-dependent effect was observed. | [3] |

Table 2: Antipyretic Efficacy of this compound

| Study Population | Intervention | Comparator(s) | Key Findings | Reference(s) |

| Patients with fever of diverse origin (n=59) | Single oral dose of this compound (200 mg) | Acetylsalicylic acid (ASA) (1000 mg), Placebo | This compound was significantly more effective than placebo (p < 0.001) and showed a trend towards being more effective than ASA (p < 0.1) in reducing rectal temperature over a 3-hour period. | [4] |

Experimental Protocols

The analgesic and antipyretic properties of NSAIDs like this compound are typically evaluated using a battery of standardized preclinical models. The following are detailed methodologies for key experiments.

Analgesic Activity Assessment

This model assesses the ability of a drug to inhibit visceral pain.

-

Animals: Typically mice.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.

-

-

Endpoint: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesic activity. The result is often expressed as the percentage of inhibition.

This method evaluates the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

-

Animals: Typically mice or rats.

-

Procedure:

-

The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a pain response (e.g., licking of the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

The test compound is administered, and the latency is measured again at various time points.

-

-

Endpoint: A significant increase in the reaction time (latency) in the drug-treated group compared to baseline or a control group indicates central analgesic activity.

Antipyretic Activity Assessment

This is a standard model for inducing fever in animals.

-

Animals: Typically rats.

-

Procedure:

-

The basal rectal temperature of the animals is recorded.

-

A suspension of Brewer's yeast (e.g., 15-20% in saline) is injected subcutaneously.

-

After a period of time (e.g., 18-24 hours), the rectal temperature is measured again to confirm the induction of fever.

-

The test compound or vehicle is administered orally.

-

Rectal temperature is then monitored at regular intervals (e.g., every hour for 3-5 hours).

-

-

Endpoint: A significant reduction in the elevated rectal temperature in the drug-treated group compared to the febrile control group indicates antipyretic activity.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for preclinical evaluation of an NSAID's analgesic and antipyretic effects.

Conclusion

This compound is an effective analgesic and antipyretic agent that, like other NSAIDs, functions through the inhibition of prostaglandin synthesis via the cyclooxygenase pathway. Clinical data supports its efficacy in human subjects for the treatment of pain and fever. While specific preclinical data on its potency in animal models and its in vitro COX inhibition profile are not extensively documented in publicly available literature, the established methodologies for evaluating such compounds provide a clear framework for its pharmacological characterization. Further research to elucidate the specific COX-1/COX-2 selectivity and in vivo potency (ED50) of this compound would provide a more complete understanding of its therapeutic profile and potential side-effect liability.

References

- 1. The pharmacodynamic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Fluproquazone: A Technical Guide for the Non-Steroidal Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] Chemically identified as 4-(p-fluorophenyl)-1-isopropyl-7-methyl-2(1H)-quinazolinone, it belongs to the quinazolinone class of compounds.[1] This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, including its mechanism of action, synthesis, and data from preclinical and clinical investigations. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

The primary mechanism of action of this compound as a non-steroidal anti-inflammatory agent is the inhibition of prostaglandin synthesis.[1] Prostaglandins are key lipid mediators in the inflammatory cascade, responsible for inducing pain, fever, and vasodilation. By blocking the synthesis of these molecules, this compound exerts its therapeutic effects.

The following diagram illustrates the general prostaglandin synthesis pathway and the proposed site of action for this compound.

References

- 1. Clinical evaluation of this compound in post-operative pain. A report of double-blind comparative trials in patients after surgical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Episiotomy pain: efficacy and safety of this compound compared to aspirin and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic effect of this compound in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluproquazone in In Vivo Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1] Its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.[1][2] This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory efficacy of this compound in common preclinical in vivo models of inflammation.

Due to the limited availability of recent, detailed experimental data for this compound in publicly accessible literature, the following protocols for carrageenan-induced paw edema and adjuvant-induced arthritis are based on established methodologies for NSAIDs. The provided dosage information for this compound is based on general knowledge of this class of drugs and would require confirmation from specific preclinical studies.

Mechanism of Action: Cyclooxygenase Inhibition

This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of prostaglandins at the site of inflammation.

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition by this compound.

Data Presentation

The following tables are structured to present quantitative data from the described in vivo models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) at 3h Post-Carrageenan (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | p.o. | 2.5 ± 0.2 | 0% |

| This compound | TBD | p.o. | TBD | TBD |

| This compound | TBD | p.o. | TBD | TBD |

| Indomethacin (Positive Control) | 10 | p.o. | 1.2 ± 0.1 | 52% |

| TBD: To be determined from specific experimental data. |

Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Arthritis Score (Mean ± SEM) on Day 21 | Paw Volume (mL) (Mean ± SEM) on Day 21 |

| Vehicle Control | - | p.o. | 12.5 ± 1.1 | 3.8 ± 0.3 |

| This compound | TBD | p.o. | TBD | TBD |

| This compound | TBD | p.o. | TBD | TBD |

| Dexamethasone (Positive Control) | 0.5 | p.o. | 3.2 ± 0.5 | 1.5 ± 0.2 |

| TBD: To be determined from specific experimental data. |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carrageenan (Lambda, Type IV)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Indomethacin (positive control)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and Positive control (e.g., Indomethacin 10 mg/kg). Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) by gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume by subtracting the baseline paw volume from the post-injection paw volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Adjuvant-Induced Arthritis in Rats

This model is used to assess chronic inflammation and is relevant to rheumatoid arthritis.

Caption: Experimental Workflow for Adjuvant-Induced Arthritis.

Materials:

-

Female Lewis rats (150-180 g)

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Dexamethasone (positive control)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Acclimatization: House rats for at least one week under standard laboratory conditions.

-

Induction of Arthritis (Day 0): Anesthetize the rats and inject 0.1 mL of FCA into the sub-plantar region of the right hind paw.

-

Grouping and Drug Administration: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and Positive control (e.g., Dexamethasone 0.5 mg/kg/day). Begin daily oral administration of the respective treatments on Day 0 and continue until Day 21.

-

Disease Assessment:

-

Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer or the paw thickness using calipers.

-

Body Weight: Record the body weight of each animal.

-

Assessments should be performed three times a week, starting from Day 7.

-

-

Endpoint Analysis (Day 21):

-

At the end of the study, euthanize the animals.

-

Collect blood for serum analysis of inflammatory markers (e.g., C-reactive protein, cytokines).

-

Dissect the hind paws for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound's anti-inflammatory activity. Given its mechanism as a prostaglandin synthesis inhibitor, this compound is expected to show efficacy in these standard models of acute and chronic inflammation. It is imperative for researchers to consult primary literature for specific dosage information for this compound before conducting these experiments. These application notes should serve as a valuable resource for scientists engaged in the research and development of anti-inflammatory therapeutics.

References

Application Notes and Protocols for Utilizing Fluproquazone in the Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Fluproquazone, a non-steroidal anti-inflammatory drug (NSAID), in the well-established carrageenan-induced paw edema model. This model is a cornerstone for the screening and evaluation of potential anti-inflammatory therapeutic agents.

Introduction

The carrageenan-induced paw edema model is a widely used, reproducible, and robust in vivo assay to assess the efficacy of acute anti-inflammatory agents. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The later phase (3-6 hours) is primarily mediated by the production of prostaglandins, facilitated by the upregulation of cyclooxygenase-2 (COX-2), and the infiltration of neutrophils.

This compound, a quinazolinone derivative, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins which are key mediators of inflammation, pain, and fever.

Mechanism of Action of this compound and Carrageenan-Induced Inflammation

Carrageenan injection triggers a cascade of inflammatory events. The initial tissue injury leads to the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins, primarily prostaglandin E2 (PGE2), which are potent vasodilators and sensitize nociceptors, contributing to edema and hyperalgesia.

This compound, as a non-steroidal anti-inflammatory drug (NSAID), inhibits both COX-1 and COX-2 enzymes. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thus mitigating the inflammatory response.

Signaling Pathway of Carrageenan-Induced Inflammation and Inhibition by this compound

Experimental Protocols

Animals

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Weight: 150-200 g.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle.

-

Diet: Standard pellet diet and water should be provided ad libitum. Animals should be fasted overnight before the experiment.

Materials

-

This compound

-

Carrageenan (lambda, type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin or Diclofenac sodium)

-

Saline solution (0.9% NaCl)

-

Plethysmometer

-

Syringes and needles (26G)

Experimental Workflow

Procedure

-

Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group I (Control): Receives the vehicle only.

-

Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V (Test Groups): Receive different doses of this compound (e.g., 10, 20, 40 mg/kg, p.o.).

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

Data Analysis

-

Calculate the Edema Volume: Edema Volume = (Paw volume at time 't') - (Initial paw volume)

-

Calculate the Percentage Inhibition of Edema: % Inhibition = [ (Edema volume of control group - Edema volume of treated group) / Edema volume of control group ] x 100

-

Statistical Analysis: The results should be expressed as the mean ± standard error of the mean (SEM). The data can be analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine the statistical significance between the groups. A p-value of less than 0.05 is generally considered statistically significant.

Data Presentation

The following tables present hypothetical data to illustrate the expected dose-dependent anti-inflammatory effect of this compound in the carrageenan-induced paw edema model. Note: Specific quantitative data for this compound from publicly available literature is limited. The data presented here is for illustrative purposes and should be replaced with experimentally derived data. A key reference for the pharmacodynamic properties of this compound is Hill et al., Arzneimittelforschung 1981;31(5a):873-82, which may contain specific dose-response data.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) |

| Control (Vehicle) | - | 0.85 ± 0.05 |

| Positive Control (Indomethacin) | 10 | 0.35 ± 0.03 |

| This compound | 10 | 0.60 ± 0.04 |

| This compound | 20 | 0.45 ± 0.03 |

| This compound | 40 | 0.38 ± 0.02 |

*p < 0.05 compared to the control group.

Table 2: Percentage Inhibition of Paw Edema by this compound at 3 Hours

| Treatment Group | Dose (mg/kg) | Percentage Inhibition (%) |

| Positive Control (Indomethacin) | 10 | 58.8 |

| This compound | 10 | 29.4 |

| This compound | 20 | 47.1 |

| This compound | 40 | 55.3 |

Conclusion

The carrageenan-induced paw edema model provides a reliable and efficient method for evaluating the anti-inflammatory properties of compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain consistent and reproducible data to assess the dose-dependent efficacy of this compound and elucidate its mechanism of action as a COX inhibitor. Proper data analysis and presentation are crucial for the interpretation of the results and for advancing the development of novel anti-inflammatory therapies.

Application Notes and Protocols for Fluproquazone in Adjuvant-Induced Arthritis (AIA) in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjuvant-induced arthritis (AIA) in rats is a widely utilized experimental model for studying the pathogenesis of inflammatory arthritis and for the preclinical evaluation of potential anti-arthritic drugs. This model is characterized by a robust and reproducible polyarticular inflammation, bone resorption, and periosteal bone proliferation. Fluproquazone, a fluoroquinolone derivative, has been investigated for its anti-inflammatory properties. Although specific studies on this compound in the AIA rat model are limited, this document provides a detailed proposed protocol based on the known efficacy of other fluoroquinolones and the established methodologies for the AIA model.

Fluoroquinolones have demonstrated immunomodulatory effects, primarily through the inhibition of pro-inflammatory cytokines and interference with key signaling pathways such as the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) pathways. This protocol outlines the procedures for inducing arthritis in rats and administering this compound to assess its potential therapeutic effects.

Proposed Signaling Pathway for this compound's Anti-Inflammatory Action

The proposed mechanism of action for this compound in mitigating arthritic inflammation is centered on its ability to modulate intracellular signaling cascades that are pivotal in the inflammatory response. Based on the known effects of other fluoroquinolones, it is hypothesized that this compound interferes with the TLR/NF-κB signaling pathway. This pathway is crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators in the pathogenesis of rheumatoid arthritis.

Caption: Proposed inhibitory action of this compound on the TLR4/NF-κB signaling pathway.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).

Materials:

-

Male Lewis or Wistar rats (180-200 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)

-

Sterile mineral oil

-

1 mL syringes with 26-gauge needles

-

Animal housing with a 12-hour light/dark cycle, controlled temperature, and humidity.

-

Standard rat chow and water ad libitum.

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

-

On day 0, thoroughly vortex the CFA solution to ensure a uniform suspension of Mycobacterium tuberculosis.

-

Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).

-

Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw of each rat.

-

Return the rats to their cages and monitor them for recovery from anesthesia.

-

The onset of arthritis is typically observed around day 10-12 post-adjuvant injection, with peak inflammation occurring between days 18 and 25.

This compound Treatment Protocol (Proposed)

This protocol outlines the administration of this compound for evaluating its anti-arthritic effects. Both prophylactic and therapeutic treatment regimens are described.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Weighing scale

Dosage Preparation:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations. Based on studies with other fluoroquinolones like ciprofloxacin, proposed dose ranges are 25, 50, and 75 mg/kg body weight.

-

Vortex the suspension thoroughly before each administration to ensure uniformity.

Treatment Regimens:

-

Prophylactic Treatment:

-

Begin oral administration of this compound or vehicle on day 0 (the day of CFA injection).

-

Continue daily administration until the end of the study (e.g., day 28).

-

-

Therapeutic Treatment:

-

Begin oral administration of this compound or vehicle on the day of arthritis onset (e.g., day 12).

-

Continue daily administration until the end of the study.

-

Experimental Groups:

-

Normal Control: Healthy rats receiving no treatment.

-

AIA Control: Arthritic rats receiving the vehicle.

-

This compound (Low Dose): Arthritic rats receiving 25 mg/kg this compound.

-

This compound (Medium Dose): Arthritic rats receiving 50 mg/kg this compound.

-

This compound (High Dose): Arthritic rats receiving 75 mg/kg this compound.

-

Positive Control: Arthritic rats receiving a standard anti-arthritic drug (e.g., Indomethacin, 1 mg/kg).

Assessment of Arthritis

3.3.1. Paw Volume Measurement:

-

Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from day 0.

-

The change in paw volume is an indicator of the degree of inflammation.

3.3.2. Arthritis Score:

-

Visually score the severity of arthritis in all four paws based on erythema and swelling.

-

A common scoring system is:

-

0 = No erythema or swelling

-

1 = Slight erythema and swelling

-

2 = Moderate erythema and swelling

-

3 = Severe erythema and swelling

-

4 = Gross deformity and inability to use the limb

-

-

The maximum possible score per rat is 16.

3.3.3. Body Weight:

-

Record the body weight of each rat at regular intervals as a general indicator of health. A decrease in body weight is often observed in arthritic animals.

3.3.4. Biochemical Analysis:

-

At the end of the experiment, collect blood samples for the analysis of inflammatory markers.

-

Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.

Experimental Workflow

The following diagram illustrates the workflow for the proposed study.

Caption: Experimental workflow for evaluating this compound in AIA rats.

Data Presentation

Disclaimer: The following tables present illustrative data from a study using a different anti-inflammatory compound (ciclamilast) in the adjuvant-induced arthritis rat model. This data is provided to demonstrate the expected format for presenting results from a study on this compound, as specific quantitative data for this compound in this model is not currently available in the public domain.

Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritic Rats (Illustrative Data)

| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |

| Normal Control | 1.25 ± 0.05 | 1.26 ± 0.06 | 1.28 ± 0.05 | 1.30 ± 0.07 | 1.32 ± 0.06 |

| AIA Control (Vehicle) | 1.26 ± 0.04 | 1.85 ± 0.12 | 2.55 ± 0.18 | 3.20 ± 0.25 | 3.55 ± 0.30 |

| This compound (25 mg/kg) | 1.27 ± 0.05 | 1.70 ± 0.10 | 2.20 ± 0.15 | 2.65 ± 0.20 | 2.90 ± 0.22 |

| This compound (50 mg/kg) | 1.25 ± 0.06 | 1.60 ± 0.09 | 2.00 ± 0.12 | 2.30 ± 0.18 | 2.50 ± 0.20 |

| This compound (75 mg/kg) | 1.26 ± 0.04 | 1.50 ± 0.08 | 1.85 ± 0.10 | 2.10 ± 0.15 | 2.25 ± 0.18 |

| Indomethacin (1 mg/kg) | 1.28 ± 0.05 | 1.45 ± 0.07 | 1.75 ± 0.09 | 1.95 ± 0.12 | 2.10 ± 0.15** |

Values are Mean ± SEM. *p < 0.05, **p < 0.01 compared to AIA Control.

Table 2: Effect of this compound on Arthritis Score in Adjuvant-Induced Arthritic Rats (Illustrative Data)

| Treatment Group | Day 14 | Day 21 | Day 28 |

| Normal Control | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| AIA Control (Vehicle) | 6.5 ± 0.8 | 10.2 ± 1.1 | 12.5 ± 1.3 |

| This compound (25 mg/kg) | 5.2 ± 0.7 | 8.1 ± 0.9 | 9.8 ± 1.0 |

| This compound (50 mg/kg) | 4.1 ± 0.6* | 6.5 ± 0.8 | 7.9 ± 0.9 |

| This compound (75 mg/kg) | 3.2 ± 0.5 | 5.1 ± 0.6 | 6.2 ± 0.7 |

| Indomethacin (1 mg/kg) | 2.8 ± 0.4 | 4.5 ± 0.5 | 5.5 ± 0.6 |

Values are Mean ± SEM. *p < 0.05, **p < 0.01 compared to AIA Control.

Table 3: Effect of this compound on Serum Cytokine Levels in Adjuvant-Induced Arthritic Rats on Day 28 (Illustrative Data)

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Normal Control | 35.2 ± 4.1 | 45.8 ± 5.3 | 50.1 ± 6.2 |

| AIA Control (Vehicle) | 150.5 ± 12.3 | 180.2 ± 15.1 | 210.6 ± 18.5 |

| This compound (25 mg/kg) | 120.8 ± 10.5 | 145.6 ± 12.8 | 170.3 ± 15.2* |

| This compound (50 mg/kg) | 95.3 ± 8.7 | 110.4 ± 10.2 | 130.8 ± 11.9 |

| This compound (75 mg/kg) | 75.6 ± 7.1 | 85.9 ± 8.5 | 100.2 ± 9.8 |

| Indomethacin (1 mg/kg) | 70.1 ± 6.8 | 80.5 ± 7.9 | 95.7 ± 9.1** |

Values are Mean ± SEM. *p < 0.05, **p < 0.01 compared to AIA Control.

Conclusion

This document provides a comprehensive, though proposed, protocol for the evaluation of this compound in the rat adjuvant-induced arthritis model. The detailed methodologies for arthritis induction, drug administration, and assessment of therapeutic efficacy are outlined to guide researchers in their study design. The provided diagrams and illustrative data tables offer a clear framework for visualizing the experimental workflow, understanding the potential mechanism of action, and presenting the expected outcomes. Due to the lack of specific published data on this compound in the AIA model, the proposed dosages and expected results are based on the known properties of other fluoroquinolones. Researchers should perform dose-response studies to determine the optimal therapeutic window for this compound in this model.

Application Notes and Protocols for Cell-Based Efficacy Testing of Fluproquazone

For Researchers, Scientists, and Drug Development Professionals

Introduction